molecular formula C26H24N6O5S B11971063 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11971063
M. Wt: 532.6 g/mol
InChI Key: FNZXGACSUPYSMZ-WPWMEQJKSA-N
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Description

2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

The synthesis of 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the aromatic substituents play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application being studied .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and sulfanyl-substituted molecules. Compared to these compounds, 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include 2-(3,4-dimethoxyphenyl)-5-fluorobenzo[d]oxazole and 2-phenylethylamine derivatives .

Properties

Molecular Formula

C26H24N6O5S

Molecular Weight

532.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H24N6O5S/c1-17(18-9-12-21(13-10-18)32(34)35)27-28-24(33)16-38-26-30-29-25(31(26)20-7-5-4-6-8-20)19-11-14-22(36-2)23(15-19)37-3/h4-15H,16H2,1-3H3,(H,28,33)/b27-17+

InChI Key

FNZXGACSUPYSMZ-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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